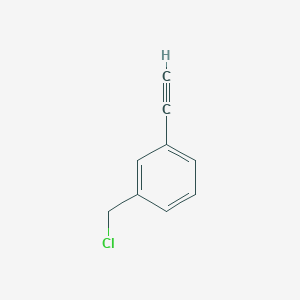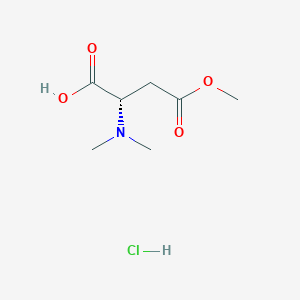
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methoxy group, and a hydrochloride salt. Its chiral nature makes it an important molecule in asymmetric synthesis and chiral separation techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, followed by the introduction of the dimethylamino and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like dimethylamine. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the methoxy group can enhance the compound’s solubility and bioavailability. The hydrochloride salt form ensures the compound’s stability and facilitates its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacid
- (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidmethylester
- (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidethylester
Uniqueness
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoicacidhydrochloride stands out due to its chiral nature and the presence of both dimethylamino and methoxy groups, which confer unique chemical and physical properties. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C7H14ClNO4 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-8(2)5(7(10)11)4-6(9)12-3;/h5H,4H2,1-3H3,(H,10,11);1H/t5-;/m0./s1 |
InChI Key |
JVSNCGFAYRRLGX-JEDNCBNOSA-N |
Isomeric SMILES |
CN(C)[C@@H](CC(=O)OC)C(=O)O.Cl |
Canonical SMILES |
CN(C)C(CC(=O)OC)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


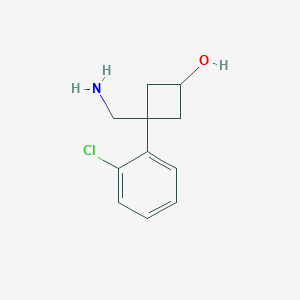
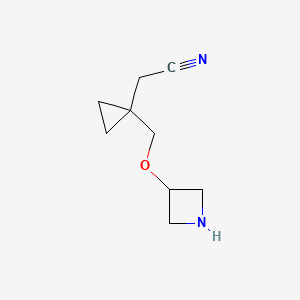
![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
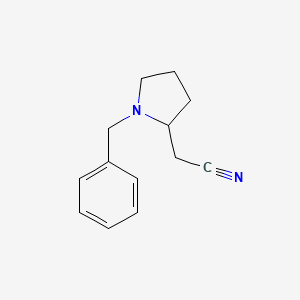
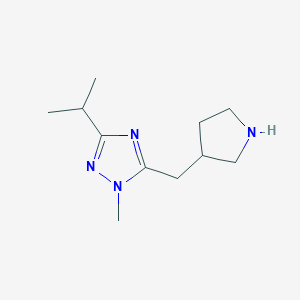
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)

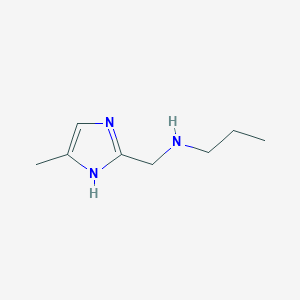
![1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)

